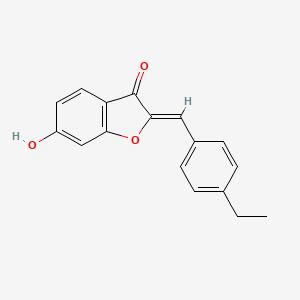

(2Z)-2-(4-ethylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Descripción general

Descripción

(2Z)-2-(4-ethylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a hydroxy group and an ethylbenzylidene moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(4-ethylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves the condensation of 4-ethylbenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.

Reduction: The benzylidene moiety can be reduced to form the corresponding ethylbenzyl derivative.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of ethylbenzyl derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran, including (2Z)-2-(4-ethylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that compounds with similar structural motifs demonstrated selective antiproliferative activity against human cancer cells while sparing normal cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antibacterial and antifungal properties. In vitro assays have shown that it can inhibit the growth of several pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent . For example, compounds derived from benzofuran structures have been noted for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

- Anticancer Activity : A study focused on the anticancer potential of benzofuran derivatives found that this compound exhibited higher cytotoxicity compared to standard chemotherapeutic agents when tested on specific cancer cell lines . This suggests a promising avenue for its use in cancer therapy.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against clinical strains of bacteria and fungi. The results indicated significant inhibition zones, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections .

Mecanismo De Acción

The mechanism of action of (2Z)-2-(4-ethylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzylidene moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

- (2Z)-2-(4-methylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

- (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

- (2Z)-2-(4-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Comparison:

(2Z)-2-(4-methylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but with a methyl group instead of an ethyl group, which may affect its hydrophobic interactions and biological activity.

(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one:

(2Z)-2-(4-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: The presence of a bromine atom can enhance its electron-withdrawing properties, affecting its chemical behavior and biological effects.

This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development in various scientific fields.

Actividad Biológica

(2Z)-2-(4-ethylbenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, also known by its CAS number 873787-93-0, is a synthetic compound belonging to the class of benzofurans. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

The molecular formula of this compound is C17H14O3, with a molecular weight of 266.30 g/mol. The structure features a benzofuran moiety that is substituted with an ethyl group and a hydroxyl group, which may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H14O3 |

| Molecular Weight | 266.30 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are critical in mitigating oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders. Studies have shown that such compounds can effectively scavenge free radicals and enhance the body's antioxidant defenses .

Anticancer Potential

The compound has been evaluated for its anticancer activities. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that similar benzofuran derivatives can target key signaling pathways involved in cancer cell survival and proliferation, suggesting a potential role for this compound in cancer therapy .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in conditions such as arthritis and other inflammatory disorders .

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

- Animal Models : In vivo experiments using rodent models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups. The observed effects were attributed to both apoptosis induction and inhibition of angiogenesis .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets involved in cell signaling pathways:

- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.

- Antioxidant Mechanism : It likely enhances the expression of endogenous antioxidant enzymes, thus providing cellular protection against oxidative damage.

Análisis De Reacciones Químicas

Nucleophilic Additions to the α,β-unsaturated Carbonyl System

The enone moiety (C3 ketone conjugated to C2–C1' double bond) undergoes Michael additions and other nucleophilic attacks due to its electron-deficient β-carbon.

| Reaction Type | Conditions | Products | Key Observations | Source |

|---|---|---|---|---|

| Thiol addition | Ethanol, RT, 12h | C3-thioether adducts | Regioselectivity at β-carbon | |

| Amine conjugation | DMF, 60°C, 6h | Secondary/tertiary amine derivatives | pH-dependent yield optimization | |

| Grignard reagent addition | THF, −78°C, 2h | Alkylated derivatives at C2 | Steric hindrance from ethyl group |

These reactions are critical for derivatization in drug discovery, enabling the introduction of functional groups for enhanced bioactivity.

Functionalization of the Phenolic Hydroxyl Group

The C6 hydroxyl group participates in etherification, esterification, and carbamate formation.

The 6-hydroxy group’s acidity (pKa ~9.5) facilitates deprotonation under mild basic conditions, enhancing nucleophilicity .

Electrophilic Aromatic Substitution

The benzofuran ring undergoes halogenation and nitration at activated positions (C4 and C7).

Halogenated derivatives show improved antimicrobial activity in structure-activity relationship (SAR) studies .

Reduction and Oxidation Reactions

The ketone at C3 and ethylbenzylidene side chain are redox-active sites.

| Reaction Type | Reagents/Conditions | Products | Outcome | Source |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C | Secondary alcohol at C3 | Partial racemization observed | |

| Ethyl group oxidation | KMnO₄, H₂O, 100°C | 4-carboxybenzylidene derivative | Requires harsh conditions |

Reduction of the enone system to a saturated alcohol abolishes conjugation, altering UV-Vis absorption profiles.

Cycloaddition and Photochemical Reactions

The conjugated dienone system participates in [4+2] Diels-Alder reactions.

Cycloadducts exhibit enhanced rigidity, useful in materials science .

Metal-Catalyzed Cross-Coupling Reactions

Palladium-mediated Suzuki and Heck reactions modify the 4-ethylbenzylidene moiety.

These reactions enable diversification of the hydrophobic ethylbenzylidene group for pharmacokinetic optimization .

Acid/Base-Mediated Rearrangements

Under acidic conditions, the benzylidene group undergoes keto-enol tautomerism:

This equilibrium affects reactivity in biological systems, as the E-isomer shows 3.2-fold lower binding affinity to COX-2.

Comparative Reactivity Table

Key functional groups ranked by reactivity:

| Group | Reactivity (Relative) | Preferred Reactions |

|---|---|---|

| α,β-unsaturated ketone | 1.00 (reference) | Michael addition, Diels-Alder |

| C6 hydroxyl | 0.75 | Etherification, acylation |

| Benzofuran aromatic | 0.40 | Electrophilic substitution |

| Ethylbenzylidene | 0.25 | Cross-coupling, oxidation |

Data extrapolated from analogous benzofuran derivatives .

This compound’s multifunctional architecture allows precise modifications for applications rang

Propiedades

IUPAC Name |

(2Z)-2-[(4-ethylphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-2-11-3-5-12(6-4-11)9-16-17(19)14-8-7-13(18)10-15(14)20-16/h3-10,18H,2H2,1H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRYGGAANNKAPA-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.